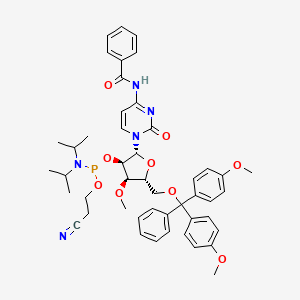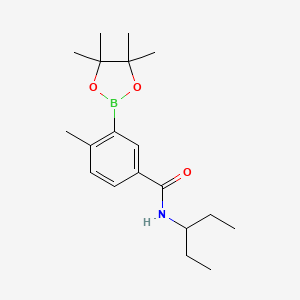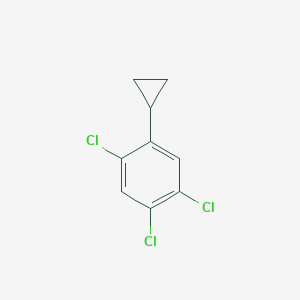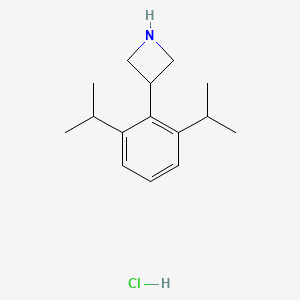![molecular formula C23H36BNO4 B13720113 Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclobutyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the dioxaborolane moiety: This can be achieved by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.
Introduction of the benzyl group: This step involves the coupling of the dioxaborolane derivative with a benzyl halide under basic conditions.
Cyclobutyl group attachment: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.
Formation of the carbamic acid tert-butyl ester: This final step involves the reaction of the benzyl derivative with tert-butyl isocyanate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and benzyl positions.
Reduction: Reduction reactions can be performed on the ester and carbamate groups.
Substitution: The benzyl and cyclobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include cyclobutanone derivatives and benzyl alcohols.
Reduction: Products may include primary alcohols and amines.
Substitution: Products may include substituted benzyl and cyclobutyl derivatives.
科学研究应用
Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclobutyl and benzyl groups may enhance the compound’s binding affinity and specificity.
Similar Compounds:
- 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: this compound is unique due to its combination of a cyclobutyl group, a benzyl group with a dioxaborolane moiety, and a carbamic acid tert-butyl ester. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
属性
分子式 |
C23H36BNO4 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC 名称 |
tert-butyl N-cyclobutyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H36BNO4/c1-16-12-13-18(24-28-22(5,6)23(7,8)29-24)14-17(16)15-25(19-10-9-11-19)20(26)27-21(2,3)4/h12-14,19H,9-11,15H2,1-8H3 |
InChI 键 |
KXMXSAUONLCDCR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(C3CCC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










